Cymarin Cymarin A cardiotonic cardiac glycoside found in STROPHANTHUS. The aglycone is STROPHANTHIN.
Brand Name: Vulcanchem
CAS No.: 508-77-0
VCID: VC21348503
InChI: InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O
Molecular Formula: C30H44O9
Molecular Weight: 548.7 g/mol

Cymarin

CAS No.: 508-77-0

Cat. No.: VC21348503

Molecular Formula: C30H44O9

Molecular Weight: 548.7 g/mol

* For research use only. Not for human or veterinary use.

Cymarin - 508-77-0

CAS No. 508-77-0
Molecular Formula C30H44O9
Molecular Weight 548.7 g/mol
IUPAC Name (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Standard InChI InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1
Standard InChI Key XQCGNURMLWFQJR-CISXATDNSA-N
Isomeric SMILES CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O
SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Chemical Properties and Structure

Cymarin possesses a complex molecular structure with the chemical formula C₃₀H₄₄O₉ and a molecular weight of 548.66 g/mol . The compound consists of a strophanthidin aglycone connected to a cymarose sugar moiety, which is essential for its biological activity.

Physical Properties

The physical characteristics of cymarin are important for its identification, handling, and formulation in research settings. The following table summarizes the key physical properties of cymarin:

PropertyValueSource
Molecular FormulaC₃₀H₄₄O₉
Molecular Weight548.66 g/mol
Physical FormSolid
ColorWhite to off-white
Melting Point148°C
Boiling Point540.83°C (estimated)
Density1.1277 g/cm³ (estimated)
Optical RotationD20 +39.2° (methanol); D22 +39.0° (c = 1.7 in chloroform)
Refractive Index1.5500 (estimated)
LogP0.640
Recommended Storage2-8°C

These physical properties assist researchers in the identification, purification, and analysis of cymarin in both research and applied settings.

Structural Features

Cymarin belongs to the cardenolide class of compounds, characterized by a steroid nucleus with a five-membered lactone ring (butenolide) at the C-17 position . What distinguishes cymarin from other cardiac glycosides is its specific sugar component—cymarose—attached to the 3-position of the strophanthidin aglycone via a β-glycosidic linkage . This sugar moiety plays a crucial role in the compound's biological activity, particularly in its interaction with the Na⁺/K⁺-ATPase enzyme.

Mass spectrometry analysis of cymarin reveals characteristic fragmentation patterns, with formiate adducts being predominant in negative ion mode ESI-MS spectra rather than pseudomolecular ions . The specific fragmentation pattern includes the loss of the cymarose residue, generating an ion at m/z 385 corresponding to the dehydrated aglycone ion .

Biological Activities

Interaction with Na⁺/K⁺-ATPase

Like other cardiac glycosides, cymarin's primary mechanism of action involves inhibition of the Na⁺/K⁺-ATPase (sodium-potassium pump), a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes . By inhibiting this enzyme, cymarin alters cellular ion homeostasis, which subsequently affects various physiological processes, particularly cardiac contractility.

Interestingly, research has demonstrated that at very low concentrations (between 10 and 4 nM), cymarin and related cardiac glycosides can paradoxically enhance Na⁺/K⁺-ATPase activity by approximately 30%, as observed in guinea pig kidney studies . This biphasic effect—stimulation at low concentrations and inhibition at higher concentrations—suggests a complex interaction with the enzyme that may be physiologically relevant.

Effect on Apolipoprotein A-I Transcription

Recent research has identified cymarin as a compound capable of transactivating Peroxisome Proliferator-Activated Receptor α (PPARα) and potentially increasing Apolipoprotein A-I (apoA-I) transcription in human liver cells . As apoA-I is the predominant protein of high-density lipoprotein (HDL) particles, compounds that increase its production may have favorable effects on atherogenic risk factors, suggesting a potential role for cymarin in cardiovascular disease prevention.

Plant Growth Inhibition

Beyond its effects on animal cells, cymarin has been identified as a potent allelochemical that inhibits plant growth . This property suggests potential applications in agricultural research and possibly in the development of natural herbicides.

Research Applications and Findings

Cymarin has been utilized in various research contexts to understand physiological processes and explore potential therapeutic applications.

Cardiac Research

Studies have examined the absorption, metabolism, and elimination of strophanthus glycosides, including cymarin, in humans. Following both oral and intravenous administration in healthy volunteers, researchers found that cymarin demonstrated better absorption compared to some other cardiac glycosides . This pharmacokinetic information is valuable for understanding the compound's potential therapeutic applications.

Antiangiogenic Activity

Studies have revealed that cymarin exhibits inhibitory effects on tube-like formation of human umbilical venous cells, suggesting antiangiogenic properties . In a study of components from Adonis amurensis, cymarin was identified alongside cymarol and cymarilic acid as compounds with antiangiogenic activity. Among these, cymarilic acid was newly isolated from this plant source . This antiangiogenic effect suggests potential applications in cancer research, as inhibition of angiogenesis is a strategy for limiting tumor growth and metastasis.

Photoaffinity Labeling of Na⁺/K⁺-ATPase

Cymarin derivatives have been utilized for photoaffinity labeling of Na⁺/K⁺-ATPase in research settings. Specifically, the compound 3-(3-iodo-4-azidobenzene sulfonyl)cymarin (IAC) was synthesized and used to label Na⁺/K⁺-ATPase in crude membrane fractions . In darkness, IAC inhibited the activity of Na⁺/K⁺-ATPase in electroplax microsomes from Electrophorus electricus with similar potency to the parent compound. This application demonstrates cymarin's utility as a tool for studying the structure and function of Na⁺/K⁺-ATPase.

Analytical Methods for Cymarin Characterization

Various analytical techniques have been employed to identify, quantify, and characterize cymarin in research and quality control settings.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI), has been effectively used for the characterization of cymarin and related cardiac glycosides. In studies of strophanthin-K extract from Strophanthus kombé, HPLC-ESI-MS/MS methods revealed characteristic mass spectral features of cymarin .

The ESI-MS spectra of cymarin in negative ion mode showed that formic acid enhanced the ionization efficiency of cardenolides in the ionic source. Moreover, rather than producing simple pseudomolecular ions [M−H]⁻, the formation of formiate adducts was observed as a typical feature in the ESI ionic source . This information is valuable for researchers seeking to identify and characterize cymarin in complex mixtures or biological samples.

Solution Preparation for Research Applications

For research applications, precise preparation of cymarin solutions is essential. Based on the molecular weight of 548.66 g/mol, the following concentrations can be prepared:

Desired ConcentrationAmount of Cymarin
1 mg5 mg
1 mM1.8226 mL
5 mM0.3645 mL
10 mM0.1823 mL

It is recommended to select appropriate solvents based on the solubility of cymarin and to store prepared solutions in separate packages to avoid product degradation caused by repeated freezing and thawing . When stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month .

Pharmacological and Medicinal Applications

Cymarin's pharmacological properties have led to investigations of its potential therapeutic applications, particularly in cardiovascular medicine.

Historical Medicinal Uses

Plants containing cymarin, such as Apocynum cannabinum L. (known as Canadian hemp or dogbane), have a history of use in traditional medicine systems . Extracts containing cymarin were historically used for their cardiotonic effects, helping to strengthen heart contractions in patients with heart failure.

Immunomodulatory Effects

Research has investigated the effects of cardiac glycosides, including cymarin, on immune function. Studies have examined how these compounds affect T lymphocyte activation and the interleukin 2 pathway . Through the blockade of Na⁺/K⁺-ATPase, cardiac glycosides like ouabain (which shares structural similarities with cymarin) can inhibit several biochemical and biological events leading to the proliferation of activated lymphocytes. This research suggests potential immunomodulatory applications for cymarin that warrant further investigation.

Cardiovascular Applications

Given cymarin's ability to potentially increase apolipoprotein A-I transcription in human liver cells, there is interest in its possible role in managing cardiovascular risk factors . Increasing apoA-I, the predominant protein of high-density lipoprotein (HDL) particles, could have favorable effects on atherogenic risk factors, potentially reducing the risk of atherosclerosis and related cardiovascular diseases.

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